molecular formula C11H23N3 B2780508 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine CAS No. 415952-45-3

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine

Cat. No. B2780508
CAS RN: 415952-45-3
M. Wt: 197.326
InChI Key: RLNMTOWGZNQNQT-UHFFFAOYSA-N
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Description

“4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine” is a chemical compound with the formula C11H23N3 and a molecular weight of 197.32 . It is typically in liquid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine”, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine” is 1S/C11H23N3/c1-10-3-4-11(9-10)12-14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into the synthesis of new chemical compounds, such as the reaction of various ester ethoxycarbonylhydrazones with primary amines, including derivatives of piperazine, has led to the creation of compounds with significant antimicrobial activities. Some synthesized compounds showed good to moderate activities against tested microorganisms, highlighting the potential of piperazine derivatives in developing new antimicrobials (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Carbon Dioxide Capture

Piperazine and its blends have been characterized for use in carbon dioxide capture by amine scrubbing, demonstrating promising results in terms of CO2 solubility, mass transfer rate, and resistance to thermal degradation. This research underscores the role of piperazine derivatives in enhancing the efficiency and sustainability of CO2 capture technologies (Li, Li, Nguyen, Rochelle, & Chen, 2013).

Drug Discovery and Development

Saturated, spirocyclic N-heterocycles, important scaffolds for drug discovery, have been synthesized using the stannyl amine protocol (SnAP) reagents and ketones. This methodology provides a straightforward approach to accessing a variety of N-unprotected spirocyclic amines, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Siau & Bode, 2014).

Supramolecular Chemistry

Studies on the crystallography of piperazine derivatives have revealed insights into their supramolecular association, polymorphism, and hydrogen bonding patterns. This research contributes to the understanding of molecular interactions and the design of materials with desired physical and chemical properties (Jotani, Wardell, & Tiekink, 2018).

Molecular Sensing and Detection

Piperazine-modified carbon quantum dots have been utilized in the development of a specific visual detection method for oxytetracycline, exploiting fluorescence resonance energy transfer (FRET) between the dots and the antibiotic. This innovative approach offers a rapid and convenient method for the detection of specific analytes in solution (Yang, Zhao, Liu, & Wang, 2019).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H314, H332, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-10-3-4-11(9-10)12-14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNMTOWGZNQNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine

CAS RN

415952-45-3
Record name 4-methyl-N-(3-methylcyclopentyl)piperazin-1-amine
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